(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound "(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a benzothiazole derivative featuring a 5,6-dihydro-1,4-dioxine carboxamide moiety. Its structure includes a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and a methoxy group at position 4. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability and biological interactions. This compound is synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives and benzodioxine precursors, followed by functionalization with ethoxyethyl and methoxy groups .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-22-7-6-19-13-5-4-12(21-2)10-15(13)25-17(19)18-16(20)14-11-23-8-9-24-14/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAUHXMYGSUTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by empirical research findings, synthesis methods, and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Functional Groups : Benzothiazole moiety, dioxine ring, and carboxamide group.
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 434.5 g/mol
The structural complexity suggests various potential interactions with biological targets, which may lead to therapeutic effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on benzothiazole derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The compound was shown to induce apoptosis and disrupt cell cycle progression in these cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| A431 | 1.5 | Yes | G1 phase arrest |
| A549 | 2.0 | Yes | G0/G1 phase arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through its effects on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. The results indicated a significant reduction in the expression levels of these cytokines upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 150 | 75 | 50% |
| TNF-α | 200 | 100 | 50% |
The proposed mechanism of action for this compound involves:
- Inhibition of Proliferation : By inducing apoptosis through mitochondrial pathways.
- Cytokine Modulation : Reducing pro-inflammatory cytokines via NF-kB pathway inhibition.
- Cell Cycle Disruption : Causing G1 phase arrest in cancer cells.
Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
In a comprehensive study involving the synthesis of various benzothiazole derivatives, it was found that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The compound under consideration exhibited similar properties to other potent derivatives tested against human cancer cell lines .
Case Study 2: In Vivo Efficacy
In vivo studies are necessary to further validate the efficacy of this compound. Preliminary results from animal models suggest promising outcomes in tumor reduction when administered at specific dosages over a defined period.
Comparison with Similar Compounds
Benzodioxine-Thiadiazole Derivatives
Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () share the benzodioxine backbone but incorporate a thiadiazole ring instead of a benzothiazole. The synthesis involves thiosemicarbazide and benzodioxine precursors under mild acidic conditions (sodium acetate), yielding fused heterocyclic systems. In contrast, the target compound requires a benzothiazole ring formation, likely through cyclization of a thioamide intermediate under stronger acidic or thermal conditions .
Thiadiazole-Acetamide Derivatives
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () features a trichloroethyl group and a phenyl-substituted thiadiazole. While both compounds share acetamide and heterocyclic motifs, the target compound’s ethoxyethyl and methoxy groups enhance hydrophilicity compared to the lipophilic trichloroethyl group in . Synthetically, the latter employs concentrated sulfuric acid for cyclization, whereas the target compound may require milder conditions to preserve the methoxy substituent .
Spectral and Physicochemical Properties
Table 1: Comparative Spectral Data
*Calculated based on molecular formula.
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1670 cm⁻¹) aligns with acetamide derivatives in but differs from thioamide C=S stretches (~1259 cm⁻¹) in .
- ¹H NMR : The ethoxyethyl group (δ 1.2–3.5) distinguishes the target compound from phenyl-substituted analogs in .
Clustering and Functional Group Analysis
Using Jarvis-Patrick or Butina algorithms (), the target compound clusters with benzodioxine and thiazole derivatives due to shared aromatic heterocycles and carboxamide groups. Key differences include:
- Hydrophilicity : The ethoxyethyl and methoxy groups increase polarity compared to trichloroethyl or phenyl substituents in analogues .
- Bioactivity Potential: Thiadiazole derivatives () show antimicrobial activity, suggesting the target compound may share similar mechanisms if the benzothiazole core interacts with bacterial enzymes .
Research Implications and Limitations
While structural and synthetic parallels exist, pharmacological data for the target compound are absent in the provided evidence. Further studies should focus on:
Synthetic Optimization : Compare yields and purity under varying acidic conditions (e.g., sulfuric acid vs. acetic acid) .
Biological Screening : Test against microbial targets to validate bioactivity hypotheses.
Computational Modeling : Predict binding affinities using molecular docking against kinase or protease targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
